molecular formula C₈¹³CH₁₂N₂O₆ B1146228 [5'-13C]Uridine CAS No. 478511-16-9

[5'-13C]Uridine

Cat. No.: B1146228
CAS No.: 478511-16-9
M. Wt: 245.2
InChI Key:
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Description

[5'-13C]Uridine, also known as this compound, is a useful research compound. Its molecular formula is C₈¹³CH₁₂N₂O₆ and its molecular weight is 245.2. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Diagnostic Applications

Stable isotopes, including [5'-13C]Uridine, have been increasingly used in clinical science due to their safety and applicability in tracking metabolic processes without the risks associated with radioactive isotopes. This compound, as part of studies involving stable isotopes like 2H and 15N, contributes to our understanding of metabolic pathways in various clinical contexts. These isotopes are utilized in absorption studies, aiding in the diagnosis and research of metabolic disorders (Halliday & Rennie, 1982).

Neurological and Sleep-Related Research

The role of uridine and its derivatives, including potentially this compound labeled compounds, in promoting sleep and understanding the central nervous system's (CNS) function has been explored. The mechanism of action of these compounds has been linked to their interaction with CNS receptors, providing insights into sleep regulation and the potential development of hypnotic drugs (Kimura, Ho, & Yamamoto, 2001).

Cancer Research and Treatment

In oncology, the understanding of chemotherapeutic agents' metabolism and their toxic side effects is crucial. This compound has a potential role in this area, particularly in studies focused on the metabolism of fluorouracil (5-FU), a widely used chemotherapeutic agent. Research has investigated the metabolic pathways of 5-FU and related compounds, aiming to reduce toxicity and improve treatment outcomes (Lenz, Stintzing, & Loupakis, 2015).

Environmental and Ecological Research

The application of this compound in environmental studies, such as tracing carbon fluxes from plants through soil organisms, demonstrates its versatility. Such research provides insights into the carbon cycle, contributing to our understanding of ecological systems and the impact of environmental changes (Leake et al., 2006).

Mechanism of Action

Target of Action

The primary target of [5’-13C]Uridine is Uridine Phosphorylase 1 (UPP1) . UPP1 is an enzyme that catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . UPP1 transcription responds to growth factors and TNF-α via MAPK and NFB signaling in cells .

Mode of Action

[5’-13C]Uridine interacts with its targets, primarily UPP1, to maintain metabolic homeostasis during growth and cellular stress . In glucose-deprived conditions, UPP1 facilitates proliferation in cells supplemented with uridine .

Biochemical Pathways

[5’-13C]Uridine affects several biochemical pathways. It fuels mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis . UPP1 connects uridine to central carbon metabolism via ribose phosphate isomerization .

Pharmacokinetics

It’s known that plasma uridine enters cells through a nucleoside transporter .

Result of Action

The molecular and cellular effects of [5’-13C]Uridine’s action include maintaining metabolic homeostasis during growth and cellular stress . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [5’-13C]Uridine. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Safety and Hazards

The safety data sheet of Uridine indicates reproductive toxicity .

Future Directions

The use of [5’-13C]Uridine in the study of RNA structure and conformational changes is gaining attention . The detection sensitivities of uridine modifications in RNA increased significantly upon CMCT labelling . This shows the potential of [5’-13C]Uridine in future research and applications.

Biochemical Analysis

Biochemical Properties

[5’-13C]Uridine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Uridine Phosphorylase 1 (UPP1) catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . This interaction is crucial for maintaining metabolic homeostasis during growth and cellular stress .

Cellular Effects

[5’-13C]Uridine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine .

Molecular Mechanism

The molecular mechanism of [5’-13C]Uridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . UPP1 facilitates proliferation in glucose-deprived, uridine-supplemented cells, indicating that uridine exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of [5’-13C]Uridine change over time in laboratory settings. It has been observed that uridine can decrease behavioral disorders and prevent the death of animals in a dose-dependent manner . Moreover, uridine prevented disturbances in redox, energy, and ion exchanges in brain mitochondria .

Dosage Effects in Animal Models

The effects of [5’-13C]Uridine vary with different dosages in animal models. For instance, uridine supplementation was able to dose-dependently decrease behavioral disorders and prevent the death of animals, which occurred for about 50% of animals in the model .

Metabolic Pathways

[5’-13C]Uridine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, PGM2 connects uridine to central carbon metabolism via ribose phosphate isomerization .

Transport and Distribution

[5’-13C]Uridine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of [5'-13C]Uridine can be achieved through a multistep process involving the incorporation of a 13C isotope at the 5' position of uridine.", "Starting Materials": [ "Uridine", "13C-labeled methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanol", "Chloroform", "Water" ], "Reaction": [ "The first step involves the synthesis of [5'-13C]uridine-5'-methyl ether by reacting uridine with 13C-labeled methanol in the presence of sodium borohydride as a reducing agent.", "The resulting product is then hydrolyzed using hydrochloric acid to obtain [5'-13C]uridine.", "Next, the 13C isotope is introduced at the 5' position of uridine by reacting it with sodium hydroxide and 13C-labeled methanol.", "The resulting [5'-13C]uridine is then acetylated using acetic anhydride and pyridine as a catalyst to obtain [5'-13C]uridine-5'-acetate.", "Finally, the 5'-acetate group is removed using triethylamine and methanol to obtain the desired product, [5'-13C]Uridine.", "The product can be purified using a combination of chloroform and water." ] }

CAS No.

478511-16-9

Molecular Formula

C₈¹³CH₁₂N₂O₆

Molecular Weight

245.2

Synonyms

1-β-D-Ribofuranosyluracil[5’-13C];  β-Uridine;  1-β-D-Ribofuranosyluracil[5’-13C];  1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[5’-13C];  NSC 20256[5’-13C];  β-Uridine[5’-13C]; 

Origin of Product

United States
Customer
Q & A

Q1: What are the advantages of using [5-19F, 5-13C]-pyrimidine labeling over solely using [5-19F]-pyrimidine labeling in RNA NMR studies?

A1: While [5-19F]-labeling in RNA offers benefits for NMR studies, the introduction of the additional [5-13C] label in [5-19F, 5-13C]-pyrimidine labeling provides a significant advantage. This dual labeling strategy takes advantage of the TROSY (Transverse Relaxation Optimized Spectroscopy) effect observed in aromatic systems with 19F-13C spin topologies []. This effect, as demonstrated by Boeszoermenyi et al., arises from the cancellation of dipole-dipole interaction and chemical shift anisotropy relaxation mechanisms. This cancellation leads to sharper NMR signals, particularly beneficial for larger RNAs where signal broadening is a significant challenge. The sharper signals translate to improved spectral resolution and sensitivity, ultimately facilitating the study of larger and more complex RNA structures and dynamics.

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